

Spectroscopic Profile of 2-Hydroxyquinoline-3-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxyquinoline-3-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-hydroxyquinoline-3-carbaldehyde**, also known as 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. The information is compiled to assist in the identification, characterization, and utilization of this compound in research and development.

Core Spectroscopic Data

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-hydroxyquinoline-3-carbaldehyde**.

Table 1: NMR Spectroscopic Data

While a complete, explicitly published dataset is not readily available, the following table combines reported data for closely related structures and expected chemical shift ranges based on the functionalities present in **2-hydroxyquinoline-3-carbaldehyde**.

¹ H NMR	¹³ C NMR
Chemical Shift (δ , ppm)	Assignment
~10.0 - 10.5	Aldehydic proton (-CHO)
~7.0 - 8.5	Aromatic protons
Specific assignments and coupling constants are not consistently reported in the literature.	

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: IR Spectroscopic Data

The infrared spectrum of **2-hydroxyquinoline-3-carbaldehyde** is characterized by the following absorption bands, indicative of its key functional groups.

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3400	O-H stretch (from the hydroxyl group)	Broad
~3000	C-H stretch (aromatic)	Medium
~2820, ~2720	C-H stretch (aldehydic)	Medium, two bands
~1660 - 1680	C=O stretch (quinolone carbonyl)	Strong
~1640 - 1660	C=O stretch (aldehyde carbonyl)	Strong
~1600, ~1470	C=C stretch (aromatic)	Medium-Strong

Table 3: Mass Spectrometry Data

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

m/z Value	Interpretation
173.17	[M]+ (Molecular Ion)
145	[M-CO]+ (Loss of carbon monoxide)
117	Further fragmentation
91	Further fragmentation

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of **2-hydroxyquinoline-3-carbaldehyde**.

Synthesis via Vilsmeier-Haack Reaction and Hydrolysis

A common route to synthesize **2-hydroxyquinoline-3-carbaldehyde** involves a two-step process:

- Vilsmeier-Haack Reaction: Acetanilide is treated with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) to yield 2-chloroquinoline-3-carbaldehyde.
- Hydrolysis: The resulting 2-chloroquinoline-3-carbaldehyde is then hydrolyzed, often using an acid or base, to replace the chlorine atom with a hydroxyl group, affording the final product, **2-hydroxyquinoline-3-carbaldehyde**.

Spectroscopic Analysis

- NMR Spectroscopy:
 - Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
 - Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.
 - Data Acquisition: Standard pulse programs are used to obtain one-dimensional spectra.

- IR Spectroscopy:

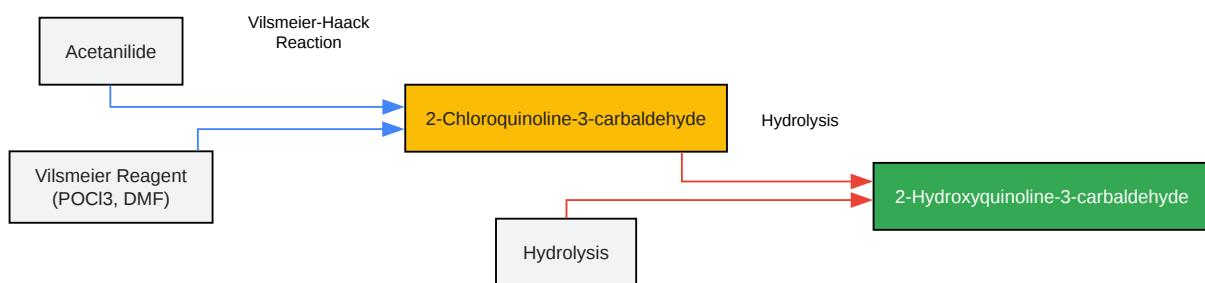
- Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm^{-1} . A background spectrum is recorded and subtracted from the sample spectrum.

- Mass Spectrometry:

- Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: An electrospray ionization (ESI) or electron impact (EI) mass spectrometer is used.
- Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured.

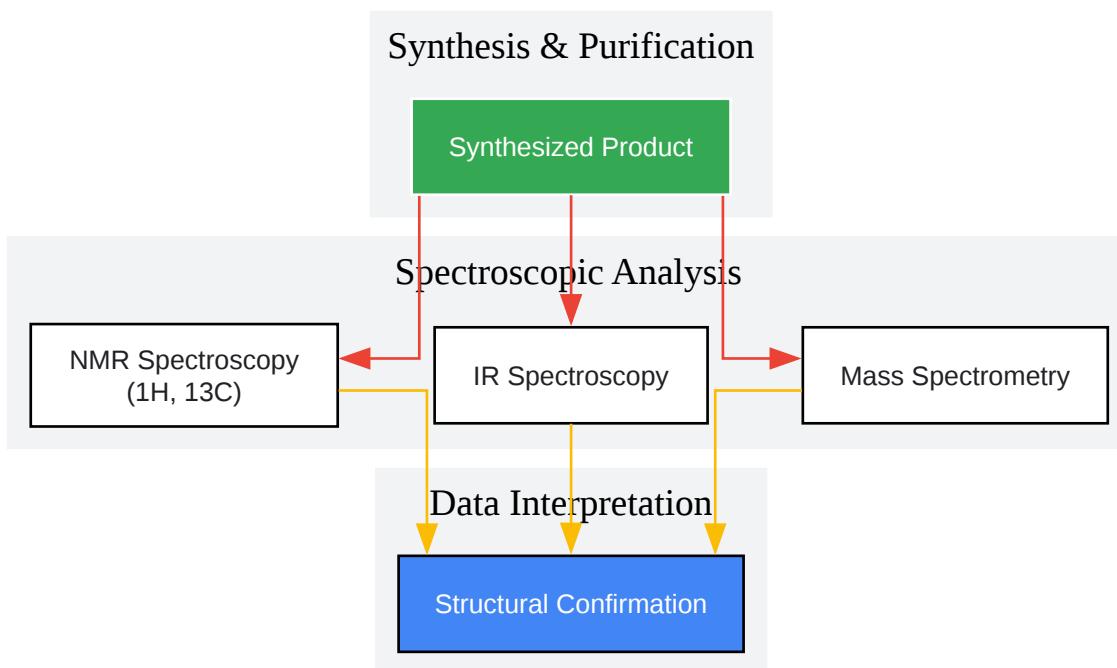
Visualizations

The following diagrams illustrate the synthesis and characterization workflow for **2-hydroxyquinoline-3-carbaldehyde**.



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Caption: Synthetic pathway to **2-hydroxyquinoline-3-carbaldehyde**.



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Caption: Workflow for the spectroscopic characterization of the final product.

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